molecular formula C9H11ClN2O B13261045 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride

Cat. No.: B13261045
M. Wt: 198.65 g/mol
InChI Key: VARNSKJNYLPOPQ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. This small molecule features a tetrahydrophthalazinone core, a structure of significant interest in medicinal chemistry and drug discovery research . The phthalazinone scaffold is found in various biologically active compounds and is frequently explored for its potential as a key intermediate in organic synthesis. Researchers utilize this and related structures in the development of novel therapeutic agents, particularly due to the scaffold's presence in molecules studied for a range of pharmacological activities . As a building block, it can be used to create more complex heterocyclic systems for screening in high-throughput assays. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-methyl-3,4-dihydrophthalazin-1-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c1-11-9(12)8-5-3-2-4-7(8)6-10-11;/h2-5,10H,6H2,1H3;1H

InChI Key

VARNSKJNYLPOPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2CN1.Cl

Origin of Product

United States

Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into its potential therapeutic effects, although it is not currently used in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives
  • Example: (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate (CAS: 1007885-60-0) Structure: Benzene fused to a partially saturated piperidine ring, with hydroxyl and methyl groups. Molecular Weight: 233.69 g/mol (C₁₀H₁₃NO₂·HCl·H₂O) .
2-Methyltetrahydro-β-carboline (2-Me-THβC) Hydrochloride
  • Structure : Pyridine fused to an indole-like ring system, with a methyl group.
    • Metabolic Profile : Studied for oxidative metabolism, generating metabolites like 2-Me-3,4-DHβC+ (2-methyl-3,4-dihydro-β-carbolinium chloride) .
    • Applications : Used in neuropharmacology research due to structural similarity to neuroactive alkaloids .
MTEP Hydrochloride
  • Structure : 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride.
    • Pharmacological Target : mGluR5 receptor antagonist, with applications in neurological disorder research .
    • Physicochemical Properties : Soluble in saline, administered intraperitoneally in preclinical studies .
2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride
  • Structure : Thiazole ring with a carboximidamide group and methyl substituent.
    • Molecular Weight : 177.65 g/mol (C₅H₇N₃S·HCl) .
    • Commercial Use : Available as a high-purity reagent for synthetic chemistry applications .

Comparative Analysis

Parameter 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one HCl 2-Methyltetrahydro-β-carboline HCl Tetrahydroisoquinoline Derivatives MTEP HCl
Core Structure Phthalazinone (benzene + diazine) β-carboline (pyridine + indole) Isoquinoline (benzene + piperidine) Thiazole + pyridine
Molecular Weight (g/mol) Data not available Inferred ~200–250 233.69 Inferred ~250–300
Pharmacological Target Unknown Neurotransmitter receptors Adrenergic impurities mGluR5 antagonist
Solubility Unknown Soluble in polar solvents Water-soluble (salt form) Saline-soluble

Key Research Findings

  • Tetrahydroisoquinoline Derivatives: Demonstrated stability under controlled storage (tight, light-resistant containers at room temperature) and relevance in pharmacopeial standards .
  • β-Carbolines : Exhibit complex oxidative metabolism, producing charged species (e.g., 2-Me-βC+), which may influence bioavailability and toxicity .
  • MTEP : Shows high selectivity for mGluR5, with preclinical efficacy in models of anxiety and Fragile X syndrome .

Biological Activity

2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the phthalazine family, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is C8H10ClN3OC_8H_10ClN_3O, with a molecular weight of approximately 195.64 g/mol. The presence of the methyl group and the hydrochloride salt form enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride exhibits several biological activities:

  • Antiparasitic Activity : The compound has shown potential in inhibiting phosphodiesterase enzymes in Trypanosoma brucei, leading to increased intracellular cAMP levels which are detrimental to parasite survival .
  • Cytotoxic Effects : It has been evaluated for cytotoxic activity against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468). Some derivatives demonstrated significant inhibitory effects on these cell lines .
  • Inhibition of Mono-ADP-Ribosylating Enzymes : Recent studies have identified it as a scaffold for developing selective inhibitors for PARP10, an enzyme involved in cell death mechanisms .

The biological activities of 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride can be attributed to its interaction with specific enzymes and cellular pathways:

  • Phosphodiesterase Inhibition : The compound acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B. This inhibition leads to elevated levels of cyclic AMP (cAMP), which can modulate various signaling pathways related to inflammation and cellular proliferation .
  • Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through pathways involving oxidative stress and disruption of mitochondrial function. The exact mechanisms are still being elucidated through ongoing studies.

Case Studies and Experimental Data

StudyFindingsMethodology
Inhibition of TbrPDEB1 leads to increased cAMP levels in T. brucei.Molecular docking and enzyme assays.
Cytotoxicity against MCF-7 and MDA-MB-468 cell lines with varying GI50 values.MTT assay for cell viability.
Identified as a potential PARP10 inhibitor scaffold with significant effects on cell survival.Screening of analogs for biological activity.

Preparation Methods

Cyclization of 2-Phenylpropionic Acid Derivatives via Ethylene with Aluminum Chloride Catalysis

Overview:
One of the most efficient and environmentally friendly methods involves the cycloalkylation of 2-phenylpropionic acid (hydratropic acid) with ethylene in the presence of aluminum chloride. This process enables direct formation of the tetrahydrophthalazinone core in a single step with high yields.

Reaction Scheme:
$$ \text{2-Phenylpropionic acid} + \text{Ethylene} \xrightarrow[\text{AlCl}_3]{\text{Catalysis}} \text{2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one} $$

Procedure Details:

  • Starting Material: 2-Phenylpropionic acid chloride (or acid chloride derivative)
  • Catalyst: Aluminum chloride (0.3 mol/l concentration)
  • Solvent: Halogenated hydrocarbons such as dichloromethane (CH₂Cl₂)
  • Reaction Conditions:
    • Temperature: $$-25^\circ C$$ to room temperature, preferably around $$-20^\circ C$$
    • Ethylene gas introduced under controlled pressure to facilitate cyclization
    • Reaction time: Several hours, typically 3-4 hours with stirring to enhance ethylene absorption

Key Points:

  • Ethylene acts as a cyclizing agent, forming the fused ring system
  • The process is advantageous due to its one-step nature and high yield efficiency
  • This method reduces the need for multi-step synthesis and minimizes environmental impact due to the use of less toxic solvents

Data Table 1: Reaction Parameters for Cyclization

Parameter Range/Value Notes
Catalyst concentration 0.2 - 0.3 mol/l Aluminum chloride preferred
Solvent Dichloromethane (CH₂Cl₂) Less toxic, environmentally friendly
Ethylene pressure 1-3 atm Ensures efficient cyclization
Temperature $$-25^\circ C$$ to $$0^\circ C$$ Optimal for selectivity and yield
Reaction time 3-4 hours Sufficient for complete cyclization

Reduction of 1,2,3,4-Tetrahydronaphthalene Derivatives

Overview:
Another route involves starting from pre-formed tetrahydronaphthalene derivatives, which are selectively oxidized or reduced to form the desired phthalazinone core.

Procedure:

  • Starting Material: 1,2,3,4-Tetrahydronaphthalene or related derivatives
  • Step 1: Oxidation to form the corresponding ketone (e.g., 1-methyl-2-tetralone)
  • Step 2: Cyclization with hydrazine derivatives or amines to form the phthalazinone ring

Key Reactions:

  • Oxidation:

    • Using reagents like sodium dichromate or potassium permanganate under controlled conditions to convert tetrahydronaphthalene to ketone derivatives
  • Cyclization:

    • Reacting ketones with hydrazine or hydrazine derivatives in acidic conditions to form the phthalazinone ring

Research Data:

  • The synthesis of 1-methyl-2-tetralone has been achieved via reduction of 2-methoxynaphthalene with sodium in ethanol, followed by hydrolysis, as documented in organic synthesis literature.

Notes:

  • This approach allows for the derivation of the core structure, which can then be functionalized to introduce the methyl group at the 2-position and form the hydrochloride salt.

Multi-step Synthesis via Functional Group Interconversions

Overview:
A more complex but versatile method involves multi-step synthesis starting from simpler aromatic compounds, such as naphthalene derivatives, through methylation, oxidation, and cyclization.

Key Steps:

  • Methylation:

    • Introducing methyl groups onto aromatic rings using methyl iodide or dimethyl sulfate in the presence of base
  • Oxidation:

    • Converting methylated aromatic compounds into ketones or aldehydes suitable for cyclization
  • Cyclization:

    • Using acid catalysis or Lewis acids like aluminum chloride to form the fused ring system
  • Final Functionalization:

    • Introducing amino or hydrazine groups, followed by ring closure to form the phthalazinone core

Research Evidence:

  • Patent literature indicates that starting from 2-phenylpropionic acid chloride and ethylene, cyclization can be achieved efficiently, with reaction conditions optimized for high yield and environmental safety.

Salification to Hydrochloride Salt

Once the core compound, 2-Methyl-1,2,3,4-tetrahydrophthalazin-1-one , is synthesized, it is typically converted into its hydrochloride salt for stability and solubility enhancement.

Procedure:

  • Dissolve the free base in an appropriate solvent like ethanol or isopropanol
  • Add an equimolar amount of hydrochloric acid (gas or aqueous solution)
  • Stir at room temperature until complete salt formation
  • Isolate by filtration, washing, and drying

Notes:

  • The hydrochloride salt improves pharmacological properties and facilitates handling in pharmaceutical preparations.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages
Cyclization with Ethylene & AlCl₃ 2-Phenylpropionic acid chloride, ethylene gas AlCl₃ catalyst, dichloromethane, $$-20^\circ C$$ to room temp One-step, high yield, environmentally friendly
Reduction of Tetrahydronaphthalene derivatives 1,2,3,4-Tetrahydronaphthalene derivatives Oxidation, hydrazine derivatives, acid catalysis Versatile, allows structural modifications
Multi-step aromatic synthesis Aromatic compounds (e.g., naphthalene derivatives) Methylation, oxidation, cyclization, functional group interconversion Flexible, suitable for complex modifications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-1,2,3,4-tetrahydrophthalazin-1-one hydrochloride with high purity?

  • Methodology : Use reductive amination or cyclocondensation reactions under controlled anhydrous conditions. Purification via recrystallization in ethanol or methanol is advised to minimize impurities. Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure completion .
  • Validation : Confirm purity (>98%) via elemental analysis (C, H, N) and ¹H/¹³C NMR spectroscopy. Compare retention times with reference standards from pharmacopeial databases .

Q. How can researchers mitigate hazards during handling of this compound in laboratory settings?

  • Safety Protocol : Follow GHS guidelines for corrosive and irritant substances (Category 2 skin/eye irritation). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures. Maintain access to emergency contact numbers (e.g., +49 89 1 92 40 for EU labs) .

Q. What analytical techniques are suitable for characterizing structural isomers or impurities in this compound?

  • Analytical Workflow :

HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate isomers.

NMR Spectroscopy : Analyze ¹H-¹H COSY and NOESY spectra to confirm stereochemistry and detect rotational isomers .

XRD : Resolve crystallographic ambiguities in the tetrahydrophthalazine core .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound in different solvents?

  • Approach :

  • Conduct solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding and conformational dynamics.
  • Use DFT calculations (B3LYP/6-31G*) to model solvent effects on chemical shifts .
    • Case Study : In DMSO, the NH proton may exhibit broadened signals due to hydrogen bonding, whereas CDCl₃ can stabilize specific rotamers .

Q. What strategies optimize the scalability of multi-step syntheses involving 2-methyltetrahydrophthalazinone intermediates?

  • Process Chemistry :

Catalysis : Screen Pd/C or Raney Ni for hydrogenation steps to improve yield (>85%).

Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., HCl gas exposure) to enhance safety and reproducibility .

  • Challenges : Monitor for byproducts like over-reduced phthalazine derivatives using LC-MS .

Q. How do researchers validate the stability of this compound under accelerated degradation conditions (ICH Q1A guidelines)?

  • Stability Protocol :

  • Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via UPLC-QTOF-MS.
  • Identify hydrolytic degradation pathways (e.g., ring-opening at the tetrahydrophthalazine moiety) and adjust formulation pH to 4–6 for enhanced stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with thiols or amines.
  • Theoretical Modeling : Employ DFT to map transition states and identify steric hindrance from the methyl group at position 2 .

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